Nhs-peg2-SS-peg2-nhs
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Overview
Description
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide is a cleavable linker containing four units of polyethylene glycol. It is primarily used in the synthesis of antibody-drug conjugates, which are a class of biopharmaceutical drugs designed for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a disulfide-containing compound. The reaction typically occurs under mild conditions to preserve the integrity of the polyethylene glycol units and the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Cleavage Reactions: The disulfide bond can be cleaved under reducing conditions, releasing the polyethylene glycol units.
Substitution Reactions: The N-hydroxysuccinimide groups can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used to cleave the disulfide bond.
Amine-Containing Compounds: Primary amines are used in substitution reactions to form amide bonds.
Major Products
Cleavage Products: Polyethylene glycol units and N-hydroxysuccinimide.
Substitution Products: Amide-linked polyethylene glycol derivatives.
Scientific Research Applications
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for various assays and experiments.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of biopharmaceuticals and other high-value compounds.
Mechanism of Action
The compound acts as a linker in antibody-drug conjugates. Upon administration, the antibody-drug conjugate binds to specific antigens on the surface of cancer cells. The disulfide bond in the linker is cleaved under the reducing conditions within the cell, releasing the cytotoxic drug to exert its therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide-polyethylene glycol-maleimide: Another cleavable linker used in antibody-drug conjugates.
N-Hydroxysuccinimide-polyethylene glycol-amine: Used for similar applications but lacks the disulfide bond.
Uniqueness
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide is unique due to its cleavable disulfide bond, which allows for controlled release of the drug within the target cells .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O12S2/c25-17-1-2-18(26)23(17)35-21(29)5-7-31-9-11-33-13-15-37-38-16-14-34-12-10-32-8-6-22(30)36-24-19(27)3-4-20(24)28/h1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDNSCVDLMKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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